![molecular formula C19H16BrClO3 B5215133 7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one](/img/structure/B5215133.png)

7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

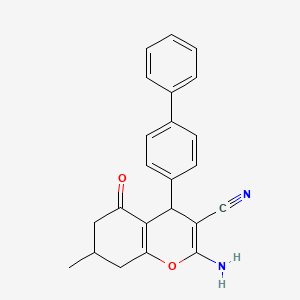

Chromene derivatives are a class of organic compounds with diverse biological activities and chemical properties. They are of interest in pharmaceutical and material sciences due to their structural diversity and functionalizability.

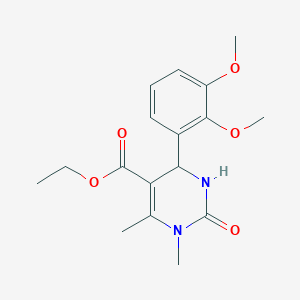

Synthesis Analysis

The synthesis of chromene derivatives often involves strategies like regioselective bromination, cyclization, and functionalization reactions. For instance, regioselective bromination and rearrangement of tetrahydrobenzo[h]chromen-2-one using N-bromosuccinimide highlights a method for introducing bromine into chromene derivatives (Wang Yang, 2010). Additionally, cyclobenzylation and catalytic C-H bond functionalization using palladium(II) offer pathways for synthesizing olefinbenzyl-chromen-4-ones (Yu-Feng Lin et al., 2017).

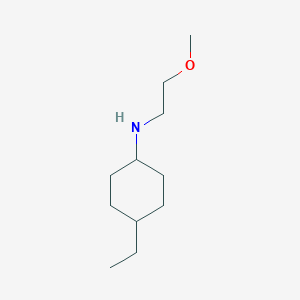

Molecular Structure Analysis

The molecular structure of chromene derivatives can be elucidated through X-ray diffraction methods, as demonstrated in studies on compounds like 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (M. S. Løiten et al., 1999).

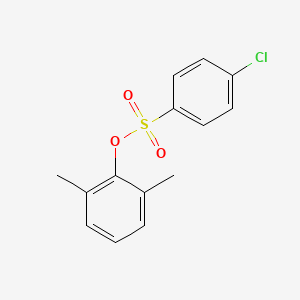

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, including cyclization under mildly basic conditions to yield benzo[c]chromen-6-ones and their tetrahydro analogues (P. Dao et al., 2018). The functionalization of ortho-bromobenzylic alcohols via palladium catalysis to synthesize chromenes highlights the versatility of chromene chemistry (L. Mahendar, G. Satyanarayana, 2014).

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting point, and crystallinity, can be influenced by their molecular structure and substituents. Studies on related compounds, such as 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid, provide insights into the impact of halogenation on these properties (P. Barili et al., 2001).

Chemical Properties Analysis

The chemical properties of chromene derivatives, including reactivity, stability, and functional group transformations, are key to their utility in synthetic chemistry. The reactions of zinc enolates derived from bromoalkanones with bromochromen-2-ones illustrate the reactivity of chromene derivatives under certain conditions (V. V. Shchepin et al., 2006).

Safety and Hazards

Zukünftige Richtungen

There is limited information available on “7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one”, indicating that there is much to be explored about this compound. Future research could focus on its synthesis, properties, and potential applications. For instance, a related compound has shown potential as a lead for the synthesis of more effective hybrids .

Eigenschaften

IUPAC Name |

7-[(4-bromophenyl)methoxy]-6-chloro-4-propylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrClO3/c1-2-3-13-8-19(22)24-17-10-18(16(21)9-15(13)17)23-11-12-4-6-14(20)7-5-12/h4-10H,2-3,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCMOHSSNJSKLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole](/img/structure/B5215067.png)

![N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5215068.png)

![N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5215081.png)

![1-(4-chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215092.png)

![2-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B5215107.png)

![{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol](/img/structure/B5215110.png)

![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215112.png)

![N-(2-methoxyphenyl)-6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5215162.png)